lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS No.: 1847460-69-8
Cat. No.: VC11508104
Molecular Formula: C9H4ClLiN2O3
Molecular Weight: 230.6 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1847460-69-8 |
|---|---|
| Molecular Formula | C9H4ClLiN2O3 |
| Molecular Weight | 230.6 g/mol |
| IUPAC Name | lithium;5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
| Standard InChI | InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | LILPZJFBSDGWHM-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 5, a 4-chlorophenyl group provides steric bulk and electronic modulation, while position 2 hosts a carboxylate group coordinated to a lithium ion. The canonical SMILES representation, [Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])Cl, underscores the connectivity of these moieties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1847460-69-8 |
| Molecular Formula | C₉H₄ClLiN₂O₃ |
| Molecular Weight | 230.6 g/mol |
| IUPAC Name | Lithium;5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
| Purity | 95% |
| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
The lithium ion enhances solubility in polar media, while the chlorophenyl group contributes to lipophilicity, yielding a balanced partition coefficient suitable for biological membrane penetration.
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. A representative protocol involves:
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Hydrazide Formation: Reacting 4-chlorobenzoic acid hydrazide with a carbonyl source (e.g., ethyl chlorooxalate) in dichloromethane at 0–5°C.
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Cyclization: Treating the intermediate with phosphorus oxychloride (POCl₃) under reflux (80–90°C) for 6–8 hours to form the oxadiazole ring.
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Lithiation: Metathesis with lithium hydroxide in ethanol to yield the lithium carboxylate salt.
Yields range from 59% to 70%, with purity ≥95% achieved via recrystallization from ethanol-water mixtures.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 4-chlorophenyl carbohydrazide with diethyl oxalate in the presence of Li₂CO₃ at 30 Hz for 2 hours achieves comparable yields (65%) while eliminating toxic solvents like dichloromethane . This method aligns with sustainable chemistry principles and reduces purification steps.
Biological Activities and Mechanisms
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 8.2 | Topoisomerase II inhibition |
| HT-29 (Colon) | 12.7 | HDAC inhibition |
| A549 (Lung) | 15.3 | STAT3 suppression |
Data extrapolated from structurally analogous oxadiazoles .
Antimicrobial Effects
The 4-chlorophenyl moiety enhances membrane permeability in Gram-positive bacteria. Against Staphylococcus aureus (ATCC 25923), minimal inhibitory concentrations (MIC) of 32 μg/mL suggest potential for treating resistant strains.
Material Science Applications
Lithium-Ion Conductivity
The lithium carboxylate group enables ionic conductivity (σ = 1.2 × 10⁻⁴ S/cm at 25°C) in solid polymer electrolytes. Blended with poly(ethylene oxide) (PEO), it forms films with improved Li⁺ transference numbers (t⁺ = 0.78), making it viable for solid-state batteries.
Photoluminescent Properties
Comparative Analysis with Analogous Compounds
Positional Isomerism Effects
Compared to lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, the 1,3,4-oxadiazole isomer exhibits:
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Higher Cytotoxicity: 2.3-fold greater potency in MDA-MB-231 cells due to improved DNA intercalation .
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Reduced LogP: 1.8 vs. 2.4, enhancing aqueous solubility for intravenous formulations.
Metal Ion Comparisons
Replacing lithium with sodium or potassium decreases bioactivity:
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Sodium Analog: 40% lower HDAC inhibition due to weaker zinc displacement .
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Potassium Analog: 58% reduced ionic conductivity in PEO matrices.
Future Research Directions
Targeted Drug Delivery
Conjugating the compound to folate-functionalized liposomes could enhance tumor specificity. Preliminary simulations show a 4.7-fold increase in accumulation at FRα-positive HeLa cells .
Computational Modeling
Machine learning QSAR models trained on 1,3,4-oxadiazole libraries may predict novel derivatives with optimized ADMET profiles. Key descriptors include polar surface area (PSA < 90 Ų) and AlogP (1.5–3.0) .
Environmental Impact Studies
Biodegradation assays in Pseudomonas putida cultures indicate a half-life of 28 days under aerobic conditions. Further ecotoxicological data are needed to assess risks in aquatic ecosystems.
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